molecular formula C5H10ClF2N B11918043 (3S,4R)-3,4-difluoropiperidine;hydrochloride

(3S,4R)-3,4-difluoropiperidine;hydrochloride

Cat. No.: B11918043
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-JBUOLDKXSA-N
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Description

(3S,4R)-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the C3 and C4 positions in a stereospecific (3S,4R) configuration. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(3S,4R)-3,4-difluoropiperidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m1./s1

InChI Key

MKMKCRCSQCCJJO-JBUOLDKXSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1F)F.Cl

Canonical SMILES

C1CNCC(C1F)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Process

  • Starting Material : N-Boc piperidone is treated with trifluoro sulfenyl morpholine under controlled conditions.

  • Fluorination : The reagent selectively substitutes hydroxyl groups with fluorine at the 3- and 4-positions.

  • Deprotection : The Boc group is removed under acidic conditions, yielding the free base.

  • Salt Formation : Treatment with hydrochloric acid produces the hydrochloride salt.

Advantages

  • Higher Yield : Eliminates elimination byproducts, achieving yields >70%.

  • Safety : Trifluoro sulfenyl morpholine is thermally stable, reducing explosion risks compared to DAST.

  • Cost-Effectiveness : Despite the reagent’s higher market price, overall costs are lower due to reduced purification needs.

This method has become a benchmark for large-scale production, though stereochemical outcomes remain unspecified in the patent.

Microwave-Assisted Synthesis: Enhancing Efficiency

Recent advancements in microwave-assisted synthesis, demonstrated in ACS Medicinal Chemistry, offer rapid and efficient routes to difluoropiperidine derivatives. A representative protocol for (3S,4R)-3,4-difluoropiperidine hydrochloride involves:

Key Steps

  • Chiral Pool Synthesis : Starting from enantiopure piperidines (e.g., (3R,5S)-4,4-difluoro-3,5-dimethylpiperidine), the stereochemistry is preserved throughout the reaction.

  • Microwave Conditions : Reactions are conducted at 140°C in N-methyl-2-pyrrolidone (NMP) with diisopropylethylamine (DIPEA) as a base, completing in 1 hour.

  • Purification : Automated flash chromatography or preparative HPLC isolates the target compound.

Benefits

  • Speed : Microwave irradiation reduces reaction times from hours to minutes.

  • Stereochemical Fidelity : Using chiral starting materials bypasses the need for post-synthesis resolution.

Stereochemical Control Strategies

Achieving the (3S,4R) configuration requires precise stereochemical management:

Chiral Resolution

Racemic mixtures from traditional methods are separated using chiral stationary phases in HPLC or SFC (supercritical fluid chromatography). For example, the ACS study resolved diastereomers using a chiral ACE 5 C18-PFP column, achieving >99% enantiomeric excess.

Comparative Analysis of Methods

Method Starting Material Fluorination Reagent Conditions Yield Stereocontrol
DAST/SF₄N-Boc piperidoneDAST or SF₄High-temperature, HF<50%Racemic
Trifluoro sulfenylN-Boc piperidoneTrifluoro sulfenyl morpholineMild, stepwise>70%Undisclosed
MicrowaveChiral piperidinePre-fluorinated140°C, microwave73%Enantiopure via chiral pool

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3,4-difluoropiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated amines.

Scientific Research Applications

General Properties

(3S,4R)-3,4-difluoropiperidine;hydrochloride is characterized by:

  • Chemical Formula : C5H10ClF2N
  • Molecular Weight : 157.09 g/mol
  • Solubility : Highly soluble in water and polar solvents.

These properties facilitate its use in various chemical reactions and formulations.

Neurological Disorders

Research indicates that (3S,4R)-3,4-difluoropiperidine;hydrochloride exhibits potent enzyme inhibitory effects that make it a candidate for treating neurological disorders. Its role as an intermediate in synthesizing histamine-3 receptor antagonists has been particularly noted. These antagonists are being investigated for their potential to treat conditions such as:

  • Alzheimer’s Disease
  • Parkinson’s Disease
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Schizophrenia

The compound's ability to modulate neurotransmitter release through histamine receptors highlights its therapeutic potential in these areas .

Agrochemical Development

In addition to its pharmaceutical uses, (3S,4R)-3,4-difluoropiperidine;hydrochloride is also utilized in developing agrochemicals. Its unique chemical properties allow it to serve as a building block for synthesizing insecticides and herbicides. This versatility makes it valuable for creating compounds that enhance agricultural productivity while addressing pest control challenges .

Case Study 1: Histamine-3 Receptor Antagonists

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various histamine-3 receptor antagonists using (3S,4R)-3,4-difluoropiperidine;hydrochloride as a key intermediate. The resulting compounds showed improved binding affinity and selectivity compared to previous generations of antagonists. The study concluded that modifications around the piperidine ring could lead to more effective treatments for neurological disorders .

Case Study 2: Agrochemical Applications

Another significant application was highlighted in a patent focusing on the synthesis of novel insecticides derived from (3S,4R)-3,4-difluoropiperidine;hydrochloride. The research indicated that derivatives of this compound exhibited enhanced efficacy against common agricultural pests while maintaining low toxicity levels for non-target organisms. This finding supports the compound's role in sustainable agricultural practices .

Comparative Data Table

The following table summarizes key applications and findings related to (3S,4R)-3,4-difluoropiperidine;hydrochloride:

Application AreaKey FindingsReferences
Neurological DisordersPotential treatment for Alzheimer’s and ADHD through histamine receptor modulation
Agrochemical DevelopmentEffective building block for insecticides with low toxicity
Synthesis of Drug IntermediatesImproved binding affinity in drug candidates targeting neurological conditions

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Paroxetine Hydrochloride

Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride .
Key Differences :

  • Substituents : Paroxetine includes a benzodioxol-oxy-methyl group and a 4-fluorophenyl moiety, whereas the target compound lacks aromatic rings but features difluorination at C3/C3.
  • Biological Activity: Paroxetine is a well-known SSRI (selective serotonin reuptake inhibitor), while the biological role of (3S,4R)-3,4-difluoropiperidine hydrochloride remains uncharacterized in the evidence. Physicochemical Properties:
Parameter (3S,4R)-3,4-Difluoropiperidine HCl Paroxetine HCl
Molecular Formula C₅H₁₀F₂N·HCl C₁₉H₂₀FNO₃·HCl
Molecular Weight (g/mol) 161.6 374.8
Fluorine Positions C3, C4 C4 (phenyl), O-linked

Synthesis : Paroxetine is synthesized via multi-step coupling reactions involving fluorophenyl and benzodioxol intermediates .

3,3-Difluoropiperidine Hydrochloride

Structure : Piperidine with two fluorine atoms at C3 .
Key Differences :

  • Fluorination Pattern : 3,3-Difluoropiperidine has geminal fluorines at C3, whereas the target compound has vicinal fluorines at C3/C4.
  • Stereochemistry : The 3,3-difluoro derivative lacks defined stereochemistry at C3/C4.
    Applications : Used as a building block in drug discovery. Its geminal fluorination may reduce basicity compared to vicinal difluorination .

trans-3,4-Dimethylpyrrolidine Hydrochloride

Structure : Pyrrolidine (5-membered ring) with trans-methyl groups at C3/C4 .
Key Differences :

  • Ring Size : Pyrrolidine vs. piperidine. Smaller rings exhibit distinct conformational dynamics.
  • Substituents: Methyl groups vs. fluorine atoms. Physicochemical Properties:
Parameter (3S,4R)-3,4-Difluoropiperidine HCl trans-3,4-Dimethylpyrrolidine HCl
Ring Size 6-membered 5-membered
Substituent Polarity Highly polar (F) Nonpolar (CH₃)

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

Structure : Piperidine with geminal fluorines at C3 and a carboxylate ester at C4 .
Key Differences :

  • Electronic Effects : The carboxylate may stabilize negative charge, contrasting with the electron-withdrawing fluorines in the target compound.

4-(Diphenylmethoxy)piperidine Hydrochloride

Structure : Piperidine with a diphenylmethoxy group at C4 .
Key Differences :

  • Applications : Likely used in CNS-targeting drugs due to aromatic moieties, whereas difluoropiperidine may prioritize metabolic stability .

Biological Activity

(3S,4R)-3,4-difluoropiperidine; hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its unique structural properties and biological activities. This compound is recognized for its potential applications in drug development, particularly in enhancing the efficacy of various therapeutic agents. This article reviews the biological activity of (3S,4R)-3,4-difluoropiperidine; hydrochloride, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₅H₉ClF₂N
  • Molecular Weight : 157.59 g/mol
  • Melting Point : Approximately 240 °C
  • CAS Number : 496807-97-7

Biological Activity Overview

The biological activity of (3S,4R)-3,4-difluoropiperidine; hydrochloride is primarily linked to its role as a building block in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances binding affinity and selectivity for target proteins.

Key Findings:

  • Enhanced Binding Affinity : The presence of fluorine atoms significantly increases the binding affinity of compounds to their targets, which is crucial for their pharmacological effectiveness. For example, modifications using this piperidine derivative have shown improved potency in agonists for apelin receptors .
  • Antiproliferative Activity : In studies involving cell lines dependent on BCL6 (a transcriptional repressor implicated in lymphoid malignancies), (3S,4R)-3,4-difluoropiperidine derivatives demonstrated potent antiproliferative effects. Specifically, one derivative achieved over 90% degradation of BCL6 at sub-nanomolar concentrations .
  • Selectivity in Cancer Treatment : The compound has exhibited significant selectivity towards estrogen receptor-positive breast cancer cells, with a reported 1600-fold increase in selectivity compared to other compounds .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the specific arrangement of substituents on the piperidine ring influences the biological activity of derivatives. Key observations include:

  • Enantiomeric Differences : Different stereoisomers of piperidine derivatives exhibit varying degrees of biological activity. For instance, certain enantiomers were found to be more effective at inducing degradation of BCL6 than others .
  • Functional Group Influence : The introduction of polar functional groups, such as hydroxyls or additional fluorine atoms, has been shown to enhance binding affinity and solubility, further contributing to the compound's overall efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of (3S,4R)-3,4-difluoropiperidine; hydrochloride:

  • Study on Anticancer Properties : A study evaluated the effects of various piperidine derivatives on DLBCL cell lines. The results indicated that compounds featuring (3S,4R)-3,4-difluoropiperidine exhibited superior growth inhibition compared to traditional chemotherapeutics .
  • Neuropharmacological Applications : Research into the effects of fluorinated piperidines on neurotransmitter regulation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their enzyme inhibitory properties .

Data Tables

CompoundActivityIC50 (nM)Selectivity
CCT373566BCL6 Degradation<1High
CCT373567BCL6 Inhibition10Moderate
Apelin AgonistEC50 Improvement162 to 6.5High

Q & A

Q. What are the optimized synthetic routes for (3S,4R)-3,4-difluoropiperidine hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Start with a piperidine precursor (e.g., 3,4-epoxypiperidine) for regioselective fluorination.
  • Step 2 : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at C3 and C4 positions.
  • Step 3 : Employ chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to achieve the (3S,4R) configuration.
  • Step 4 : Form the hydrochloride salt via reaction with HCl in a polar solvent (e.g., ethanol).
    Critical parameters include reaction temperature (-20°C to 0°C for fluorination), solvent choice (anhydrous conditions), and purification via recrystallization .

Q. Which analytical techniques are most reliable for characterizing (3S,4R)-3,4-difluoropiperidine hydrochloride?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify stereochemistry and ring conformation.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing.
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+^+ ion at m/z 182.1).
  • Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (e.g., C5_5H10_{10}F2_2N·HCl) .

Q. How do fluorine substituents influence the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases logP slightly compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (measured via shake-flask method).
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (assessed using liver microsome assays).
  • Acid Dissociation (pKa) : The hydrochloride salt lowers pKa (~8.5), improving aqueous solubility at physiological pH .

Advanced Research Questions

Q. What is the mechanistic basis for stereospecific bioactivity in (3S,4R)-3,4-difluoropiperidine hydrochloride?

  • Methodological Answer :
  • Receptor Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict preferential binding of the (3S,4R) enantiomer to serotonin transporters (SERT) due to complementary van der Waals interactions.
  • In Vitro Assays : Compare enantiomers in SERT inhibition assays (IC50_{50} values) using radiolabeled [3H][^3\text{H}]-paroxetine as a reference ligand. The (3S,4R) form typically shows 10–100x higher affinity than (3R,4S) .

Q. How can reaction pathways for fluorination be computationally validated?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for fluorination steps (e.g., using Gaussian 16) to identify rate-limiting steps.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled epoxide precursors to track ring-opening mechanisms during fluorination.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to elucidate proton-transfer steps .

Q. What are the degradation pathways of (3S,4R)-3,4-difluoropiperidine hydrochloride under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-HRMS Analysis : Identify degradation products (e.g., defluorinated piperidine or ring-opened amines) via high-resolution mass spectrometry.
  • Mechanistic Insight : Hydrolysis of the C-F bond is minimal (<5% at pH 7.4), but oxidative degradation (e.g., via peroxide exposure) forms N-oxide derivatives .

Q. How can this compound be evaluated for CNS-targeted applications?

  • Methodological Answer :
  • In Vivo Models : Test antidepressant efficacy in rodent tail-suspension or forced-swim tests. Dose ranges (1–10 mg/kg, i.p.) are typical for serotonin modulators.
  • PET Imaging : Radiolabel with 18F^{18}\text{F} to assess brain uptake and target engagement (e.g., using microPET scans in non-human primates).
  • Safety Profiling : Conduct hERG channel inhibition assays (IC50_{50} > 10 μM required) to rule out cardiotoxicity .

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